molecular formula C16H15N3O2 B2806490 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide CAS No. 1105222-31-8

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B2806490
CAS No.: 1105222-31-8
M. Wt: 281.315
InChI Key: GQCSXJQIJXWWSH-UHFFFAOYSA-N
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Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]pyrazol ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[c]pyrazol ring followed by the introduction of the benzofuran moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the cyclopenta[c]pyrazol ring.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring system characteristic of the compound.

  • Amide Bond Formation: The final step usually involves the formation of the amide bond between the cyclopenta[c]pyrazol ring and the benzofuran moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide can be used to study biological processes and pathways. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has potential medicinal applications, particularly in the development of therapeutic agents. Its biological activity can be explored for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the benzofuran moiety of the target compound.

  • Pyrazole Derivatives: These compounds have similar ring structures to the cyclopenta[c]pyrazol ring.

Uniqueness: N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide is unique due to its combination of the cyclopenta[c]pyrazol and benzofuran rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-15(11-6-4-7-12(11)18-19)17-16(20)14-9-10-5-2-3-8-13(10)21-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSXJQIJXWWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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